molecular formula C14H11ClN4OS B1234778 N'-[(4-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide

N'-[(4-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide

Cat. No. B1234778
M. Wt: 318.8 g/mol
InChI Key: NQSVBSNDOSRTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)methoxy]-N'-(4-thieno[2,3-d]pyrimidinyl)methanimidamide is an organosulfur heterocyclic compound, an organic heterobicyclic compound, an organonitrogen heterocyclic compound and a thienopyrimidine.

Scientific Research Applications

Polycyclic N‐Heterocyclic Compounds

The compound N'-[(4-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide falls within the class of polycyclic N‐heterocyclic compounds. These compounds are significant in organic chemistry due to their extensive applications as bioactive compounds. A study by Okuda et al. (2015) explored the reactions of similar N-heterocyclic compounds, leading to new cyclization products with potential implications in various biochemical processes (Okuda, Ide, Uramaru, & Hirota, 2015).

Antimicrobial Agents

Compounds in the N'-[(4-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide family have shown significant antimicrobial and antimycobacterial activity, as highlighted in a study by Chambhare et al. (2003). This research synthesized similar thienopyrimidine derivatives and evaluated their effectiveness against various bacterial strains, including Gram-negative and Gram-positive bacteria (Chambhare, Khadse, Bobde, & Bahekar, 2003).

Anti-inflammatory Agents

The thieno[2,3-d]pyrimidine derivatives, closely related to the compound , have been shown to possess anti-inflammatory properties. A study by Tolba et al. (2018) synthesized a new series of these compounds and tested them as antimicrobial and anti-inflammatory agents, demonstrating their potential in therapeutic applications (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Antioxidant Activity

A study by Kotaiah et al. (2012) focused on the synthesis of N-substituted phenyl thieno[2,3-d]pyrimidin derivatives and evaluated their antioxidant activities. The research indicated that the presence of electron-donating substituents on the thienopyrimidine ring enhances radical scavenging activities, highlighting the compound's potential as an antioxidant (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Antitumor Agents

The derivatives of thieno[2,3-d]pyrimidine have shown potential as antitumor agents. A study by Toolabi et al. (2019) synthesized thieno[2,3-d]pyrimidine derivatives that exhibited significant antiproliferative activities against various cancer cell lines. These compounds induced cell death via apoptosis and could inhibit the EGFR signaling pathway (Toolabi, Moghimi, Bakhshaiesh, Salarinejad, Aghcheli, Hasanvand, Nazeri, Khalaj, Esmaeili, & Foroumadi, 2019).

Antifolate Inhibitors

The thieno[2,3-d]pyrimidine compounds have also been studied as antifolate inhibitors, which are essential in cancer treatment. Deng et al. (2009) synthesized a series of thieno[2,3-d]pyrimidines that inhibited tumor growth and targeted folate receptors. These compounds represent a distinct class of antifolates with unique mechanistic features (Deng, Zhou, Kugel Desmoulin, Wu, Cherian, Hou, Matherly, & Gangjee, 2009).

properties

Product Name

N'-[(4-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide

Molecular Formula

C14H11ClN4OS

Molecular Weight

318.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide

InChI

InChI=1S/C14H11ClN4OS/c15-11-3-1-10(2-4-11)7-20-19-9-17-13-12-5-6-21-14(12)18-8-16-13/h1-6,8-9H,7H2,(H,16,17,18,19)

InChI Key

NQSVBSNDOSRTDQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1CON/C=N/C2=C3C=CSC3=NC=N2)Cl

SMILES

C1=CC(=CC=C1CONC=NC2=C3C=CSC3=NC=N2)Cl

Canonical SMILES

C1=CC(=CC=C1CONC=NC2=C3C=CSC3=NC=N2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-[(4-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide
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N'-[(4-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide
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N'-[(4-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide
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